molecular formula C16H20N4O2 B2757498 N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide CAS No. 899990-25-1

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2757498
CAS No.: 899990-25-1
M. Wt: 300.362
InChI Key: JUKCJBNJRUOOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound features a unique structure combining an indole moiety with a piperidine ring, making it a valuable subject of study in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

    Coupling of Indole and Piperidine: The final step involves coupling the indole and piperidine moieties under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups on the piperidine ring.

    Substitution: Both the indole and piperidine rings can undergo substitution reactions with suitable reagents

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation and alkylation reactions can be performed using reagents like halogens and alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole or piperidine rings .

Scientific Research Applications

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological targets, particularly kinases.

    Medicine: TAK-659 is being investigated for its potential therapeutic applications, including cancer treatment and immune modulation.

    Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide involves inhibition of specific kinases. This compound binds to the active site of the kinase, preventing its activity and thereby modulating various cellular pathways. The molecular targets and pathways involved include those related to cell proliferation, survival, and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N1-(1H-indol-3-yl)piperidine-1,4-dicarboxamide
  • N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxylate
  • N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxylamide

Uniqueness

N1-(1-methyl-1H-indol-3-yl)piperidine-1,4-dicarboxamide stands out due to its specific structure that combines an indole moiety with a piperidine ring, providing unique biological activity and potential therapeutic applications. Its ability to inhibit specific kinases makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

1-N-(1-methylindol-3-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-10-13(12-4-2-3-5-14(12)19)18-16(22)20-8-6-11(7-9-20)15(17)21/h2-5,10-11H,6-9H2,1H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKCJBNJRUOOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.